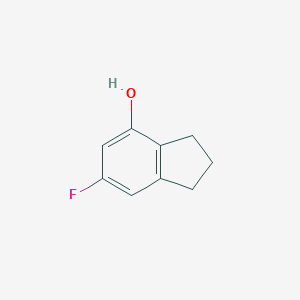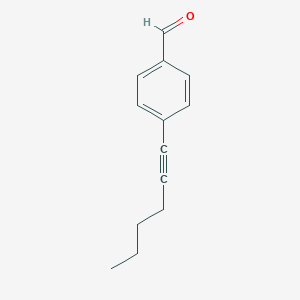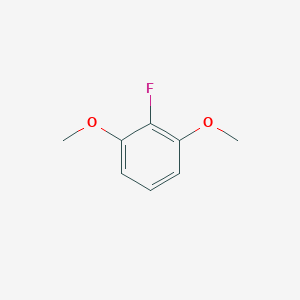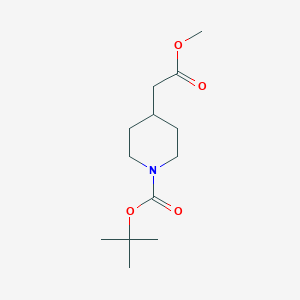
Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a related compound, demonstrates the complexity and multi-step nature of synthesizing such molecules. It involves acylation, sulfonation, and substitution reactions starting from piperidin-4-ylmethanol, achieving a total yield of 20.2% (Wang, Tang, Xu, & Wang, 2015). This highlights the challenges and considerations in optimizing synthesis routes for such compounds.
Molecular Structure Analysis
The molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate reveals typical bond lengths and angles for this class of compounds, indicating the stability of the piperazine ring structure and the influence of substituents on the overall molecular conformation. The compound crystallizes in the monoclinic space group P 21/c, providing insight into its solid-state architecture and potential interactions in the crystalline phase (Mamat, Flemming, & Köckerling, 2012).
Chemical Reactions and Properties
Specific chemical reactions and properties of tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate derivatives, such as their role in forming Schiff base compounds through coupling with aromatic aldehydes, underscore their reactivity and potential for chemical modifications. These reactions facilitate the synthesis of complex molecules with defined structural motifs essential for biological activity (Çolak, Karayel, Buldurun, & Turan, 2021).
Physical Properties Analysis
The study of the physical properties, such as crystal packing and intermolecular interactions of related compounds, via X-ray diffraction and Hirshfeld surface analysis, provides valuable information on the solid-state behavior of these compounds. These analyses contribute to understanding the compound's stability, solubility, and potential for forming crystalline materials suitable for further pharmaceutical development (Kulkarni et al., 2016).
Applications De Recherche Scientifique
Application in Organic Synthesis
- Scientific Field : Organic Chemistry
- Summary of the Application : “Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate” is a derivative of N-Boc piperazine, which serves as a useful building block or intermediate in the synthesis of several novel organic compounds .
- Methods of Application : The compound is synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies . The structures of the compound were further confirmed by single crystal X-ray diffraction analysis .
- Results or Outcomes : The synthesized compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . The diverse biological activities can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .
Application in Drug Discovery
- Scientific Field : Medicinal Chemistry
- Summary of the Application : “Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate” serves as a useful building block in the field of drug discovery . Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy .
- Methods of Application : The compound is synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies . The structures of the compound were further confirmed by single crystal X-ray diffraction analysis .
- Results or Outcomes : The derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . Such diverse biological activities of the compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-7-5-10(6-8-14)9-11(15)17-4/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFSCQGCEAKLOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363831 | |
| Record name | tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |
CAS RN |
175213-46-4 | |
| Record name | tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

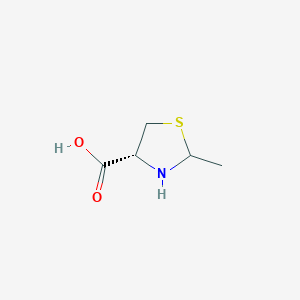
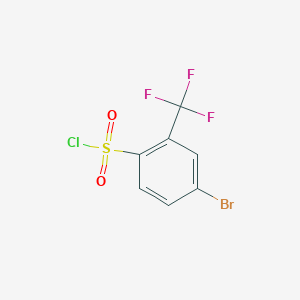
![(2S)-5-oxo-1-[(2E)-penta-2,4-dienyl]pyrrolidine-2-carbaldehyde](/img/structure/B71215.png)
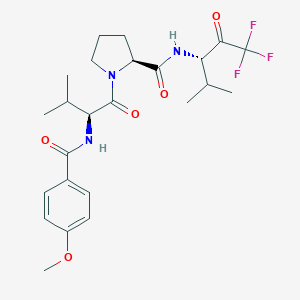
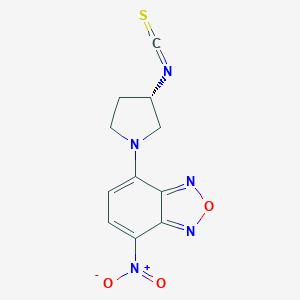
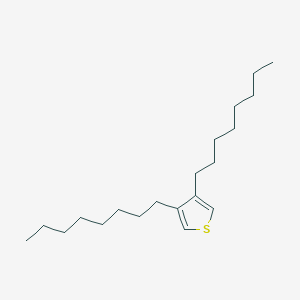
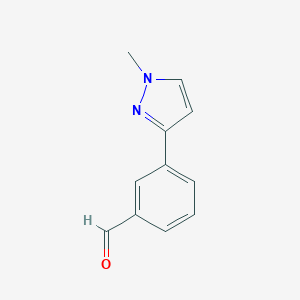
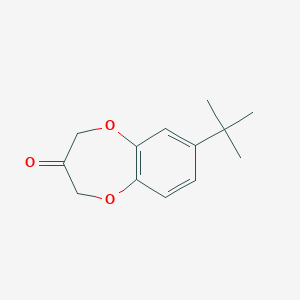
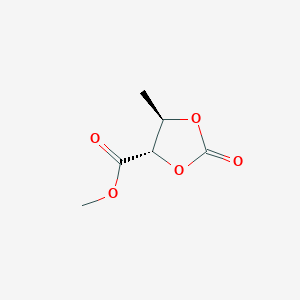
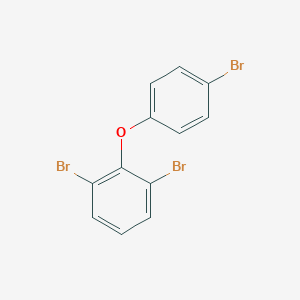
![6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B71232.png)
